2-Chloroethyl methyl carbonate

Description

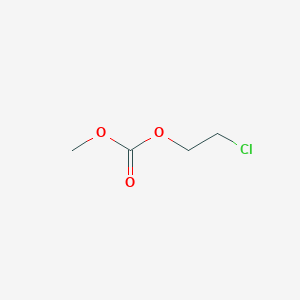

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO3 |

|---|---|

Molecular Weight |

138.55 g/mol |

IUPAC Name |

2-chloroethyl methyl carbonate |

InChI |

InChI=1S/C4H7ClO3/c1-7-4(6)8-3-2-5/h2-3H2,1H3 |

InChI Key |

JTAMKVMVSJVIKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCCl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Halogenated Methyl Carbonates

Mechanistic Investigations of Unimolecular Elimination

The thermal decomposition of halogenated methyl carbonates, particularly 2-chloroethyl methyl carbonate, in the gas phase provides a valuable model for studying unimolecular elimination reactions. These investigations offer insights into the kinetics and mechanisms that govern the transformation of these compounds.

Gas-Phase Pyrolysis Kinetics of Halogenated Ethyl Methylcarbonates

The gas-phase pyrolysis of 2-substituted ethyl methylcarbonates, including this compound, has been a subject of detailed kinetic studies. These reactions are typically homogeneous and unimolecular, proceeding through a cyclic transition state. The pyrolysis of this compound yields vinyl chloride, methanol (B129727), and carbon dioxide.

| Substituent (Z in CH₃OCOOCH₂CH₂Z) | Temperature Range (°C) | General Rate Trend |

|---|---|---|

| H | ~350-450 | Reference |

| Cl | ~350-450 | Rate influenced by electronic and steric effects |

| Alkyl | ~350-450 | Rate influenced by steric effects |

| Aryl | ~350-450 | Rate influenced by electronic and resonance effects |

Influence of Substituent Effects on Reaction Rates

The rate of unimolecular elimination in 2-substituted ethyl methylcarbonates is significantly influenced by the nature of the substituent at the 2-position. Structure-reactivity correlations, such as the Taft-Topsom method, have been employed to dissect the electronic, steric, and resonance effects of these substituents.

Nucleophilic Substitution Reactions

The presence of a chloroethyl group in this compound introduces a reactive site for nucleophilic substitution, allowing for a variety of chemical transformations and functionalizations.

Reactivity of the Chloroethyl Moiety in Functionalization

The chloroethyl moiety in this compound serves as an electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, making it a potentially useful building block in organic synthesis. The carbon atom bonded to the chlorine is the primary site of nucleophilic attack, leading to the displacement of the chloride ion. The reactivity of this moiety is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles will generally lead to faster reaction rates.

Intermolecular and Intramolecular Nucleophilic Attack Dynamics

Nucleophilic attack on this compound can occur through both intermolecular and intramolecular pathways. In an intermolecular reaction, an external nucleophile attacks the electrophilic carbon of the chloroethyl group.

In contrast, intramolecular nucleophilic attack can occur if a nucleophilic center is present within the molecule or is generated in situ. For instance, under certain conditions, the carbonyl oxygen of the carbonate group could potentially act as an internal nucleophile. However, the formation of a strained three-membered ring would make such a direct intramolecular attack on the chloroethyl group less favorable compared to intermolecular reactions with external nucleophiles. The dynamics between these two pathways are often dictated by the concentration of the external nucleophile and the inherent strain of the cyclic transition state or intermediate in the intramolecular route.

Role of Anchimeric Effect in Reaction Pathways

The potential for anchimeric assistance, or neighboring group participation, is an important consideration in the nucleophilic substitution reactions of this compound. nih.gov The anchimeric effect involves the participation of a neighboring group in the rate-determining step of a substitution reaction, often leading to an enhanced reaction rate and retention of stereochemistry. nih.gov

In the case of this compound, the lone pair of electrons on one of the oxygen atoms of the carbonate moiety could potentially participate in the displacement of the chloride ion. This would involve the formation of a cyclic intermediate, such as a dioxolenium ion. This participation would stabilize the transition state, thereby accelerating the rate of chloride displacement compared to a similar compound lacking the participating group. nih.gov While the general principles of the anchimeric effect are well-established, specific studies detailing its role in the reaction pathways of this compound are not extensively documented in readily available literature. However, the structural arrangement of a nucleophilic group (the carbonate oxygen) in proximity to an electrophilic center with a leaving group (the chloroethyl moiety) suggests that anchimeric assistance is a plausible mechanistic pathway that could significantly influence the reactivity and outcome of its nucleophilic substitution reactions.

Alkylation and Carbonylation Reactions

Selective Alkylation by Halogenated Carbonates

Halogenated carbonates, such as this compound, serve as effective alkylating agents in various organic transformations. Their reactivity stems from the presence of both a good leaving group (the halide) and an electrophilic carbonyl carbon. This dual functionality allows for selective alkylation reactions under specific conditions.

The use of dialkyl carbonates, including halogenated variants, offers a safer and more environmentally benign alternative to traditional alkylating agents like alkyl halides and dialkyl sulfates. scispace.com These traditional reagents are often highly toxic and produce stoichiometric amounts of inorganic salt waste. scispace.com In contrast, reactions with carbonates can be designed to minimize waste products. scispace.com

The alkylation of methylene-active compounds provides a key example of the selectivity of carbonate reagents. For instance, arylacetonitriles and alkyl arylacetates can be mono-C-alkylated with dialkyl carbonates with high selectivity (up to 99%) at complete conversion. scispace.com These reactions are typically carried out at elevated temperatures (180-220°C) in the presence of a weak base, such as potassium carbonate. scispace.com

The mechanism of alkylation with carbonates can proceed through different pathways depending on the substrate and reaction conditions. Dialkyl carbonates are considered ambident electrophiles, meaning they can undergo nucleophilic attack at either the alkyl carbon (BAl2 mechanism) leading to alkylation, or at the carbonyl carbon (BAc2 mechanism) resulting in alkoxycarbonylation. rsc.org The choice of catalyst and reaction parameters can influence which pathway is favored.

In the context of N-alkylation of amines, the reaction can be complex, often leading to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, selective mono-N-alkylation of primary aromatic amines has been achieved using asymmetrical dialkyl carbonates in the presence of catalysts like NaY faujasite. unive.it This method provides high selectivity (90-97%) and good to excellent yields (68-94%) without the need for solvents. unive.it The reaction is believed to occur within the polar cavities of the zeolite catalyst. unive.it The use of unsymmetrical alkyl methyl carbonates can simplify the reaction setup, allowing it to be performed at atmospheric pressure. unive.it

Transesterification Pathways Involving Methyl Carbonates

Transesterification is a crucial reaction pathway involving methyl carbonates, enabling the synthesis of various organic carbonates. This process involves the exchange of the alkoxy group of the carbonate with an alcohol, catalyzed by either an acid or a base.

A significant application of this reaction is the synthesis of dimethyl carbonate (DMC) from urea (B33335) and ethylene (B1197577) glycol in a two-step process. rsc.orgresearchgate.net The first step is the reaction of urea with ethylene glycol to produce ethylene carbonate (EC). rsc.orgresearchgate.net The second step involves the transesterification of the formed EC with methanol to yield DMC and regenerate ethylene glycol. rsc.orgresearchgate.net Zinc oxide (ZnO) has been identified as a highly active and selective catalyst for both steps of this process. rsc.orgresearchgate.net

The transesterification of dimethyl carbonate with alcohols is a versatile method for producing a range of symmetrical and asymmetrical organic carbonates. mdpi.com For instance, the reaction of DMC with n-octanol, catalyzed by α-KMgPO4, can produce methyl-octyl carbonate with high conversion and selectivity in a short reaction time. mdpi.com The proposed mechanism involves the deprotonation of the alcohol by the basic catalyst to form an alkoxide, which then attacks the carbonyl carbon of DMC in a BAc2-type mechanism. mdpi.com

The reaction between diols and dimethyl carbonate is particularly useful for synthesizing cyclic carbonates. rsc.org For example, the transesterification of ethylene glycol or 1,2-butanediol (B146104) with DMC yields ethylene carbonate or 1,2-butylene carbonate, respectively. rsc.org These reactions are typically endothermic. rsc.org The kinetics of these reactions can be described by a power-law model. rsc.org

The equilibrium of transesterification reactions involving methyl carbonates can be influenced by the reaction conditions. In the synthesis of dimethyl carbonate from ethylene carbonate and methanol, an excess of methanol is often used to drive the reaction towards the products. googleapis.com However, the development of efficient heterogeneous catalysts, such as certain ion exchange resins, has allowed for processes that require a lower molar ratio of methanol to ethylene carbonate. googleapis.com

Interactive Data Table: Catalysts and Conditions for Transesterification Reactions Involving Methyl Carbonates

| Reactants | Catalyst | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Urea, Ethylene Glycol | ZnO | Ethylene Carbonate, Ammonia | ZnO is a highly active and selective catalyst for this transesterification. | rsc.org, researchgate.net |

| Ethylene Carbonate, Methanol | ZnO | Dimethyl Carbonate, Ethylene Glycol | This second step in the two-step DMC synthesis from urea is also effectively catalyzed by ZnO. | rsc.org, researchgate.net |

| Dimethyl Carbonate, n-Octanol | α-KMgPO4 | Methyl-octyl Carbonate, Methanol | Reaction completed in 10 minutes with 97.5% conversion of n-octanol and >99% selectivity. | mdpi.com |

| Ethylene Glycol, Dimethyl Carbonate | KIP321p (exchange resin) | Ethylene Carbonate, Methanol | The reaction is endothermic with a heat of reaction of 7.18 kJ mol⁻¹. | rsc.org |

| Ethylene Carbonate, Methanol | Ion exchange resin with tertiary amine groups | Dimethyl Carbonate, Ethylene Glycol | Allows for a lower methanol to ethylene carbonate molar ratio in the feedstock. | googleapis.com |

| Dimethyl Carbonate, Phenol | Mg−Al-hydrotalcite | Diphenyl Carbonate, Methylphenyl Carbonate | Found to have high activity for this transesterification. | researchgate.net |

| Glycerol, Dimethyl Carbonate | Li-incorporated MCM-41 | Glycerol Carbonate, Methanol | Heterogeneous catalyst shows promise for economical production due to reusability. | nih.gov |

Catalyst-Mediated Chemical Transformations

Lewis Acid Catalysis in Carbonate Reactions

Lewis acids play a pivotal role in catalyzing a variety of reactions involving organic carbonates, including their synthesis and subsequent transformations. The Lewis acidic center, often a metal cation, activates the carbonate or other reactants by coordinating to an electron-rich atom, typically an oxygen atom.

One of the most significant applications of Lewis acid catalysis in this context is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. cambridge.orgmdpi.com This reaction is considered an atom-economical and environmentally friendly route for CO₂ utilization. nih.gov The mechanism generally involves the Lewis acid activating the epoxide by coordinating to its oxygen atom. mdpi.comnih.gov This coordination facilitates the nucleophilic attack of a co-catalyst, often a halide anion, which opens the epoxide ring. cambridge.orgmdpi.com The resulting halo-alkoxide intermediate then reacts with CO₂ to form the cyclic carbonate and regenerate the co-catalyst. cambridge.org

A variety of Lewis acidic species have been employed as catalysts for this transformation. Simple metal halides, such as zinc chloride (ZnCl₂), in combination with a Lewis base like a phosphonium (B103445) halide, have proven to be efficient catalyst systems. researchgate.net Organoaluminum compounds are also effective due to the strong Lewis acidity of the aluminum center. rsc.org

In some cases, the Lewis acid can be part of a more complex catalytic system. For example, novel bio-based cyclic carbonates have been synthesized from ricinoleic acid via an intramolecular rearrangement of an epoxy carbonate ester. rsc.orgrsc.org This rearrangement is catalyzed by Lewis acids such as scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and zinc bromide (ZnBr₂). rsc.orgrsc.org In this process, the Lewis acid facilitates the formation of a spiroorthocarbonate intermediate, which then rearranges to a mixture of five- and six-membered cyclic carbonates. rsc.orgrsc.org

The construction of Lewis acid-base pairs on a single catalyst can enhance catalytic activity by providing bifunctional activation. For instance, by controlling the exposed crystal facets of bismuth oxybromide (BiOBr), it is possible to create surfaces with both Lewis acidic Bi sites and Lewis basic Br sites. nih.gov This bifunctionality allows for the activation of the epoxide by the Lewis acid and the subsequent ring-opening by the Lewis base without the need for an external co-catalyst. nih.gov

Metal-Organic Frameworks (MOFs) in Catalytic Conversions

Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts for various chemical transformations involving carbonates, particularly the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂). mdpi.comnih.gov Their high surface area, tunable porosity, and the presence of catalytically active sites make them well-suited for these applications. cambridge.orgmdpi.comresearchgate.net

The catalytic activity of MOFs in the cycloaddition of CO₂ to epoxides often stems from the Lewis acidic metal centers within their structure. nih.govut.ac.ir These metal sites can activate the epoxide ring, facilitating its opening and subsequent reaction with CO₂. mdpi.comut.ac.ir For example, MOFs containing metals like chromium, such as MIL-101(Cr), possess Lewis acid sites that are effective in catalyzing this reaction. nih.gov Similarly, MOFs based on lanthanum and zinc have also shown high catalytic activity. researchgate.netrsc.org

In many cases, the efficiency of MOF catalysts is significantly enhanced by the presence of a co-catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (n-Bu₄NBr). rsc.org The MOF and the co-catalyst can exhibit a synergistic effect, leading to high conversions and selectivities under mild reaction conditions. rsc.org However, some MOFs have been designed to function efficiently without a co-catalyst. acs.org This can be achieved by incorporating multiple functionalities into the MOF structure, such as Lewis acidic sites, Brønsted acidic sites, and nucleophilic centers. acs.orgnih.gov

The versatility of MOFs allows for their properties to be tailored for specific catalytic applications. For instance, the introduction of different functional groups into the organic linkers can modify the catalytic performance. nih.gov Porphyrinic MOFs, which contain both Lewis acidic and basic sites, have shown high catalytic efficiency for the chemical fixation of CO₂ under ambient conditions. ut.ac.ir

The stability and reusability of MOF catalysts are key advantages for their potential industrial application. mdpi.comrsc.org Many MOFs have demonstrated good stability over multiple reaction cycles with minimal loss of activity. rsc.orgrsc.org The crystalline and porous nature of MOFs also allows them to be used in various reactor configurations, including as membranes or thin films for gas separation and reaction. mdpi.com

Interactive Data Table: Performance of Various MOFs in Catalytic Conversions

| MOF Catalyst | Reactants | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| MOF-5/n-Bu₄NBr | Propylene (B89431) oxide, CO₂ | Propylene carbonate | Excellent synergetic effect between MOF-5 and the quaternary ammonium salt; stable for at least three reuses. | rsc.org |

| La-5-SIP-MOF | Epoxides, CO₂ | Cyclic carbonates | High catalytic activity at room temperature and moderate pressure; high recycling efficiency and structural stability. | rsc.org |

| M-MOF-74, Al-PDA, Al-OH-fumarate | 1,3-Butadiene diepoxide, CO₂ | Bis-cyclic carbonates | Selected for high CO₂ adsorption capacity and stability; reaction performed without solvent. | mdpi.com |

| MIL-101(Cr) | Epoxides, CO₂ | Cyclic carbonates | Possesses Lewis-acid sites due to Cr²⁺ at the metal center; high surface area and large pore size are beneficial. | nih.gov |

| Co-PMOF, Cu-PMOF | Epoxides, CO₂ | Cyclic carbonates | Porphyrinic MOFs with high density of active Lewis acidic and basic sites; efficient under ambient, solvent-free conditions. | ut.ac.ir |

| MIL-101-IMOH-Br⁻ | Epoxides, CO₂ | Cyclic carbonates | Trifunctional MOF with Lewis acidic, Brønsted acidic, and nucleophilic sites; active without a cocatalyst. | nih.gov, acs.org |

| Zn₄O[(O₂C)-C₆H₄-(CO₂)]₃ | Diethyl carbonate, Alcohols | Asymmetric organic carbonates | Effective heterogeneous catalyst for the transesterification of diethyl carbonate with alcohols. | researchgate.net |

Degradation Pathways and Stability Analysis of Halogenated Carbonate Structures

Thermal Decomposition Studies

Thermal decomposition, or pyrolysis, involves the breakdown of a compound at elevated temperatures in an inert atmosphere. While specific experimental data on the pyrolysis of 2-Chloroethyl methyl carbonate is limited, its decomposition products and kinetics can be inferred from studies on structurally similar linear and cyclic carbonates.

Research on common non-halogenated linear carbonates, such as dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), provides a basis for predicting the pyrolysis products of this compound. The thermal degradation of these compounds typically yields carbon dioxide and a variety of other small molecules, including ethers, alcohols, and hydrocarbons. researchgate.net For instance, the pyrolysis of DMC can produce dimethyl ether and CO2, while diethyl carbonate (DEC) can decompose into ethylene (B1197577), ethanol (B145695), and CO2. researchgate.net

For this compound, the decomposition would likely proceed through several pathways influenced by the relative strengths of its chemical bonds. Key potential reactions include:

Decarboxylation: Similar to other carbonates, it could eliminate CO2 to form 2-chloroethyl methyl ether.

C-Cl Bond Cleavage: The carbon-chlorine bond is often a point of initial cleavage in alkyl halides, which would lead to radical-based reaction cascades. illinois.edu

Elimination Reactions: The presence of the chloroethyl group could facilitate the elimination of hydrogen chloride (HCl) to form vinyl methyl carbonate, or subsequent decomposition to smaller molecules.

Based on these pathways, the expected pyrolysis products for this compound would include carbon dioxide (CO2), methyl chloride, chloroethanol, ethylene oxide, and potentially various ethers and hydrocarbons. researchgate.net A comparative summary of major pyrolysis products from analogous carbonate solvents is presented below.

Table 1: Major Pyrolysis Products of Selected Carbonate Solvents

| Carbonate Solvent | Major Pyrolysis Products | Source(s) |

| Dimethyl Carbonate (DMC) | Carbon Dioxide (CO2), Dimethyl Ether, Methane, Hydrogen | researchgate.netosti.gov |

| Ethyl Methyl Carbonate (EMC) | Carbon Dioxide (CO2), Methane, Ethane, Propane | researchgate.netosti.gov |

| Diethyl Carbonate (DEC) | Carbon Dioxide (CO2), Ethylene, Ethanol | researchgate.net |

| Ethylene Carbonate (EC) | Carbon Dioxide (CO2), Acetaldehyde, Ethylene Oxide | researchgate.netelsevierpure.com |

Kinetic modeling is essential for quantifying the rates of decomposition reactions and determining their activation energies. For linear carbonates like DMC and EMC, detailed chemical kinetic mechanisms have been developed using both experimental data and computational methods like Density Functional Theory (DFT). elsevierpure.comkfupm.edu.sasoton.ac.uk These models reveal that decomposition can occur through multiple competing pathways, including unimolecular decomposition and radical-sensitized reactions. soton.ac.uk

For example, micro-kinetic modeling of DMC decomposition has shown that radical reaction pathways are critical for accurately predicting degradation at the lower temperatures relevant to thermal runaway onset. soton.ac.uk Theoretical studies on EMC and DEC suggest a multi-step decomposition mechanism that proceeds via cyclic transition states to form an alcohol, ethylene, and carbon dioxide. researchgate.net

While a specific kinetic model for this compound has not been published, its degradation would be modeled using similar approaches. The model would need to account for the additional reaction channels introduced by the C-Cl bond, which would have a distinct activation energy compared to the C-H and C-O bonds present in non-halogenated analogues.

Table 2: Example Activation Energies for Decomposition of Analogous Carbonates

| Compound | Reaction Pathway | Activation Energy (kcal/mol) | Method | Source(s) |

| Dimethyl Carbonate (DMC) | Unimolecular Decomposition | ~71 | Shock-Tube Modeling | soton.ac.uk |

| Dimethyl Carbonate (DMC) | Gas Phase Decomposition | ~15 | Experimental | soton.ac.uk |

| Dimethyl Carbonate (DMC) | Methyl Radical-Sensitized Decomposition | 7.4 - 8.9 | Experimental | soton.ac.uk |

| Ethylene Carbonate (EC) | EC → Acetaldehyde + CO2 | - | G4 Level Theory | elsevierpure.com |

Several factors can significantly alter the thermal stability of carbonate compounds and the pathways through which they decompose.

Molecular Structure: Linear carbonates like DMC and EMC generally degrade at lower temperatures than cyclic carbonates such as ethylene carbonate (EC) and propylene (B89431) carbonate (PC). researchgate.net The presence of halogen atoms also influences stability; studies on halogenated olefins show that the C-X bond strength (where X = F, Cl, Br) is a key factor in thermal stability, a principle applicable to haloalkyl carbonates. rsc.org

Presence of Salts and Additives: In applications like lithium-ion batteries, the presence of salts such as lithium hexafluorophosphate (B91526) (LiPF6) can catalyze the thermal decomposition of carbonate solvents. For example, LiPF6 significantly lowers the decomposition onset temperature of EMC. osti.gov

Physical Conditions: The decomposition temperature is not an intrinsic constant but can be influenced by experimental conditions. The heating rate and the sample mass can affect the observed decomposition temperature, as a different reaction order from first-order kinetics can lead to shifts of up to 100°C. stet-review.org The cation's charge density in inorganic carbonates also affects thermal stability by polarizing the carbonate anion, a fundamental principle that highlights the role of intermolecular forces. chemguide.co.uklibretexts.orgvedantu.com

Table 3: Factors Affecting Thermal Stability of Carbonate Solvents

| Factor | Effect on Stability | Example | Source(s) |

| Molecular Structure | Cyclic carbonates are generally more stable than linear carbonates. | EC decomposition onset is higher than EMC. | researchgate.net |

| Halogenation | C-X bond strength influences decomposition pathways and stability. | C-F vs. C-Cl vs. C-Br bonds have different dissociation energies. | rsc.org |

| Presence of Salts | Catalytic salts can significantly lower decomposition temperature. | LiPF6 lowers the decomposition onset of EMC from >300°C to 175°C. | osti.gov |

| Cation Polarization | Higher cation charge density can destabilize inorganic carbonates. | Thermal stability of Group 2 carbonates increases down the group (BeCO3 < MgCO3 < CaCO3). | vedantu.com |

| Heating Rate | Higher heating rates can shift decomposition to higher temperatures. | Observed Tmax varies with °C/min rate. | stet-review.org |

Oxidative Degradation Mechanisms

Oxidative degradation involves the breakdown of the molecule through reactions with oxidizing agents, often initiated electrochemically or by reactive oxygen species.

In electrochemical environments, organic carbonate solvents can be oxidized at the surface of a positive electrode (anode). acs.org This process is a key degradation mechanism in high-voltage applications. The oxidation of the solvent molecule can occur through direct electron transfer to the anode or indirectly, mediated by electrochemically generated oxidants. acs.org

For a chlorinated solvent like this compound, the oxidation process is complex. In addition to the oxidation of the carbonate group itself, the chloride atom can participate in the reaction. In aqueous systems containing chloride, anodic oxidation leads to the formation of active chlorine species like dissolved chlorine (Cl2), hypochlorous acid (HClO), and hypochlorite (B82951) (ClO⁻). researchgate.netnih.gov These powerful oxidants can then mediate the degradation of organic compounds. researchgate.net It is plausible that a similar pathway exists in non-aqueous systems, where the oxidation of the chlorinated carbonate would generate reactive chlorine intermediates that accelerate further decomposition.

Studies on non-halogenated carbonates show that electrochemical oxidation leads to the formation of CO2, CO, and various oligomers. nih.gov The specific pathways are believed to involve deprotonation and the formation of radical species.

A primary step in the oxidation of many organic molecules is the removal of a single electron to form a radical cation. Electron Spin Resonance (ESR) studies on a range of dialkyl carbonates exposed to radiation at low temperatures have provided direct evidence for the formation of radical cations. rsc.orgiaea.org

A common and significant finding for dialkyl carbonate radical cations is that they undergo a rapid intramolecular rearrangement. This process involves the transfer of a hydrogen atom from an alpha-carbon (the carbon adjacent to an oxygen atom) to the carbonyl oxygen. rsc.org Applying this mechanism to this compound, the initial radical cation would rearrange as depicted below:

[CH3-O-(C=O)-O-CH2-CH2Cl]•+ → [•CH2-O-C(OH)+-O-CH2-CH2Cl]

This rearranged radical cation is often more stable than the initial species but is still highly reactive. Computational studies on the ethylene carbonate radical cation (EC•+) show that it can subsequently decompose through several pathways, including the cleavage of C-O or C-C bonds to release CO2 or CO and form new, smaller radical cations and stable molecules. nih.gov The decomposition of the this compound radical cation would be expected to follow similar fragmentation patterns, leading to products such as CO2, formaldehyde, and chloroacetaldehyde, alongside various radical intermediates.

Hydrolytic Stability of Chloroethyl Carbonate Linkages

The hydrolytic stability of the chloroethyl carbonate linkage is a critical parameter influencing the environmental fate and utility of compounds like this compound. Hydrolysis, a reaction with water, can lead to the degradation of the carbonate ester, breaking it down into smaller, more polar molecules. The susceptibility of this compound to hydrolysis is dictated by the chemical reactivity of its constituent functional groups: the carbonate ester and the chloroethyl group.

The hydrolysis of carbonate esters can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk Under neutral conditions, the reaction with water is typically slow. chemguide.co.uk However, in the presence of an acid, the carbonyl oxygen of the carbonate can be protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a more rapid cleavage of the ester bond. libretexts.orgchemguide.co.uk

The general mechanism for the hydrolysis of a simple linear carbonate ester proceeds through a nucleophilic acyl substitution. For this compound, this would involve the cleavage of one of the C-O bonds of the carbonate group. The presence of the electron-withdrawing chlorine atom on the ethyl group is expected to influence the reaction rate. The inductive effect of the chlorine atom can increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles. stackexchange.com This suggests that the chloroethyl group may render the carbonate linkage more susceptible to hydrolysis compared to an unsubstituted alkyl carbonate.

Studies on analogous 2-chloroethyl esters, such as 2-chloroethyl palmitate and 2-chloroethyl linoleate, have demonstrated their susceptibility to both enzymatic and non-enzymatic hydrolysis. researchgate.net These studies showed that the esters are hydrolyzed to the parent carboxylic acid and ethylene chlorohydrin. researchgate.net By analogy, the hydrolysis of this compound would be expected to yield methanol (B129727), 2-chloroethanol (B45725), and carbon dioxide, or their corresponding conjugate bases depending on the pH of the medium.

| Reaction Condition | Expected Primary Degradation Products | Potential Secondary Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Methanol, 2-Chloroethanol, Carbon Dioxide | - |

| Base-Catalyzed Hydrolysis | Methanol, 2-Chloroethanol, Carbonate ion | - |

Computational and Theoretical Investigations on Halogenated Methyl Carbonates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method in computational chemistry for studying the electronic structure of molecules. mdpi.com It is widely used to investigate the properties and reactivity of organic carbonates due to its favorable balance of computational cost and accuracy. ucc.ie DFT calculations allow for the detailed exploration of potential energy surfaces, providing critical information about the stability of different molecular conformations, the pathways of chemical reactions, and the structures of transient species like transition states. coe.edu

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule such as 2-Chloroethyl methyl carbonate, DFT can be used to model various potential reaction mechanisms, such as nucleophilic substitution or elimination reactions.

The process involves identifying the reactant and product structures on the potential energy surface. Computational algorithms are then used to locate the transition state (TS), which represents the highest energy point along the reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. reddit.com The geometric and electronic structure of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in the study of dimethyl carbonate synthesis, DFT has been used to map out the entire reaction pathway, identifying intermediates and transition states for each elementary step. mdpi.comrsc.org A frequency calculation is typically performed to confirm the nature of the stationary points: minima (reactants, products, intermediates) have no imaginary frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.com

Table 1: Hypothetical DFT Data for a Reaction Step of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Parameter (e.g., C-Cl bond length) |

| Reactant | 0.0 | 0 | 1.80 Å |

| Transition State | +25.5 | 1 | 2.25 Å |

| Product | -10.2 | 0 | N/A (bond broken) |

This interactive table presents hypothetical data to illustrate the typical output of DFT calculations for predicting a reaction mechanism. The values are representative of a single reaction step.

Halogenated carbonates can undergo decomposition through various channels, especially under thermal or electrochemical stress. DFT is a powerful tool for analyzing the energetics of these different decomposition pathways, helping to predict the most likely degradation products. nih.gov

For this compound, several decomposition routes could be investigated, including:

Intramolecular cyclization: Formation of ethylene (B1197577) carbonate and methyl chloride.

Decarboxylation: Loss of carbon dioxide to form 2-chloroethyl methyl ether.

Radical mechanisms: Homolytic cleavage of C-Cl or C-O bonds at high temperatures.

Quantum chemistry, and DFT in particular, can establish correlations between the electronic structure of a molecule and its chemical reactivity. mdpi.com For this compound, various quantum chemical descriptors can be calculated to predict its reactive behavior.

Key descriptors include:

Atomic Charges: Calculating the partial charges on each atom can identify electrophilic and nucleophilic sites. The carbonyl carbon is typically electrophilic, while the oxygen atoms are nucleophilic. The presence of the electronegative chlorine atom influences the charge distribution throughout the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). Reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting regions of positive (electron-poor) and negative (electron-rich) potential, which are susceptible to nucleophilic and electrophilic attack, respectively.

By analyzing these descriptors, a detailed picture of the molecule's intrinsic reactivity can be constructed, explaining observed reaction outcomes and predicting new chemical transformations.

Kinetic Modeling and Rate Coefficient Determination

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions, such as the decomposition of an energized molecule. ethz.ch It is particularly useful for reactions in the gas phase where a molecule is activated by collisions before it decomposes.

The application of RRKM theory to the unimolecular dissociation of this compound would involve several steps:

Quantum Chemical Calculations: DFT is used to obtain the necessary molecular properties for the reactant and the transition state(s) for dissociation. This includes vibrational frequencies, moments of inertia, and the activation energy (energy barrier) for the reaction. researchgate.net

Calculation of Sums and Densities of States: The vibrational frequencies are used to calculate the sum of rovibrational states for the reactant at a given energy and the density of states for the transition state.

Rate Constant Calculation: The microcanonical rate constant, k(E), which is the rate at a specific energy E, is calculated. This can then be used to determine the temperature- and pressure-dependent rate coefficients. ethz.ch

RRKM theory can predict the fall-off behavior of unimolecular reactions, where the rate constant transitions from being pressure-independent at high pressures to pressure-dependent at low pressures. researchgate.net

Table 2: Input Parameters and Output for a Hypothetical RRKM Calculation

| Parameter Type | Example Data for a C-Cl Cleavage Pathway | Source |

| Input | ||

| Activation Energy (E₀) | 45 kcal/mol | DFT Calculation |

| Reactant Vibrational Frequencies | 3000, 1750, 1450, ... cm⁻¹ | DFT Calculation |

| Transition State Frequencies | 3010, 1740, 1400, ... i450 cm⁻¹ | DFT Calculation |

| Output | ||

| High-Pressure Rate Constant (k∞) at 500 K | 1.5 x 10⁻² s⁻¹ | RRKM Calculation |

| Fall-off Pressure (P₁/₂) at 500 K | 10 Torr | RRKM Calculation |

This interactive table illustrates the kind of data used in and produced by RRKM theory calculations to determine rate coefficients for unimolecular dissociation.

For complex chemical systems where multiple reactions occur simultaneously or sequentially, a detailed reaction scheme (or kinetic model) is necessary to accurately describe the evolution of the chemical species over time. kfupm.edu.sa Such a model consists of a series of elementary reaction steps, each with its own rate coefficient.

Developing a detailed reaction scheme for a system involving this compound would involve:

Identifying Elementary Reactions: Proposing all plausible elementary reactions, including initiation, propagation, and termination steps. This could involve unimolecular decompositions, bimolecular reactions with other species, and radical reactions.

Determining Rate Coefficients: The rate coefficients for each elementary step are determined. This can be done by a combination of theoretical calculations (like RRKM theory for unimolecular steps and transition state theory for bimolecular steps) and experimental measurements. rsc.orgrsc.org

Model Simulation and Validation: The set of coupled differential equations describing the concentration changes of all species is solved numerically. The model's predictions are then compared with experimental data (e.g., species concentration profiles over time) to validate and refine the reaction scheme. rsc.org

These detailed models are crucial for process optimization in industrial chemistry and for understanding complex phenomena like combustion or atmospheric chemistry. rsc.org

Advanced Analytical Methodologies for Halogenated Carbonate Systems

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for the separation and identification of 2-Chloroethyl methyl carbonate and its related impurities. These techniques provide both qualitative and quantitative data crucial for reaction monitoring and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for real-time monitoring of the synthesis of this compound. The technique's high resolution and sensitivity allow for the separation and identification of reactants, intermediates, the final product, and any byproducts, providing a comprehensive profile of the reaction mixture over time.

In a typical synthetic route, such as the reaction of 2-chloroethanol (B45725) with methyl chloroformate, GC-MS can be employed to track the consumption of the starting materials and the formation of this compound. Aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the GC-MS system. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the ester and chloroethyl groups.

Table 1: Hypothetical GC-MS Data for Reaction Monitoring of this compound Synthesis

| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Relative Abundance at t=1h | Relative Abundance at t=4h |

|---|---|---|---|---|

| 3.5 | 2-Chloroethanol | 80, 63, 45 | High | Low |

| 4.2 | Methyl Chloroformate | 94, 59, 31 | High | Low |

| 7.8 | This compound | 138, 103, 63, 59 | Low | High |

| 9.5 | Bis(2-chloroethyl) carbonate | 186, 123, 63 | Trace | Trace |

Quantification of Impurities in Related Carbonate Syntheses

The purity of this compound is critical for its intended applications. GC, often coupled with a Flame Ionization Detector (FID) for robust quantification, is the method of choice for determining the levels of impurities. Potential impurities in the synthesis of this compound can include unreacted starting materials (2-chloroethanol and methyl chloroformate), side-products from competing reactions (e.g., formation of bis(2-chloroethyl) carbonate), and degradation products.

For accurate quantification, a validated GC-FID method is developed. This involves the preparation of calibration standards of the target impurities and the use of an internal standard to correct for injection volume variations. The method's linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are established to ensure reliable results.

Table 2: Typical Impurities in the Synthesis of this compound and their Quantification by GC-FID

| Impurity | Potential Source | Typical Limit of Quantification (ppm) |

|---|---|---|

| 2-Chloroethanol | Unreacted starting material | 50 |

| Methyl Chloroformate | Unreacted starting material | 50 |

| Bis(2-chloroethyl) carbonate | Side reaction | 100 |

| Water | Moisture in reactants or atmosphere | 200 (by Karl Fischer titration) |

Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic techniques are vital for the structural confirmation of this compound and for understanding its degradation mechanisms. Methods like FTIR and NMR provide detailed information about the molecule's functional groups and atomic connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy in Degradation Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for studying the degradation of this compound, which can occur through mechanisms such as hydrolysis or thermal decomposition. By monitoring changes in the infrared spectrum over time, the disappearance of characteristic functional group absorptions of the parent molecule and the appearance of new bands corresponding to degradation products can be tracked.

The FTIR spectrum of this compound is characterized by a strong absorption band for the carbonyl group (C=O) of the carbonate ester, typically in the region of 1750-1775 cm⁻¹. Other significant peaks include those for the C-O stretching vibrations and the C-Cl stretching vibration. nist.gov

In a degradation study, a sample of this compound could be subjected to elevated temperature or humid conditions. The FTIR spectra recorded at different time intervals would reveal a decrease in the intensity of the carbonate C=O peak and the appearance of new peaks, for instance, a broad O-H stretching band around 3300 cm⁻¹ indicating the formation of an alcohol (2-chloroethanol) due to hydrolysis, and potentially a C=O stretching band at a different frequency if carboxylic acid derivatives are formed.

Table 3: Key FTIR Absorption Bands for Monitoring the Degradation of this compound

| Functional Group | Wavenumber (cm⁻¹) | Significance in Degradation Studies |

|---|---|---|

| C=O (carbonate) | ~1760 | Decrease in intensity indicates degradation of the parent compound. |

| C-O (ester) | ~1250-1000 | Changes in this region can indicate cleavage of the ester linkage. |

| C-Cl | ~750-650 | Changes may indicate reactions involving the chloroethyl group. |

| O-H (alcohol) | ~3500-3200 (broad) | Appearance indicates hydrolysis to form 2-chloroethanol. |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation and confirmation of newly synthesized molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the two methylene (B1212753) groups of the chloroethyl moiety. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen and chlorine atoms. The methylene protons adjacent to the chlorine atom will be deshielded and appear at a lower field compared to the methylene protons adjacent to the carbonate oxygen. The coupling between the adjacent methylene groups will result in a triplet splitting pattern for each.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carbonate group, the methyl carbon, and the two methylene carbons, with their chemical shifts being indicative of their electronic environment.

Table 4: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-O- | ~3.8 | Singlet | - |

| -O-CH₂- | ~4.4 | Triplet | ~6 |

| -CH₂-Cl | ~3.7 | Triplet | ~6 |

| ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| C=O | ~155 | ||

| -O-CH₂- | ~68 | ||

| CH₃-O- | ~55 | ||

| -CH₂-Cl | ~42 |

Catalysis in the Synthesis and Reactions of Halogenated Organic Carbonates

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic linkers. acs.org Their high surface area, tunable porosity, and the presence of catalytically active metal centers make them promising candidates for various catalytic applications, including the synthesis of organic carbonates. acs.orgresearchgate.net

In the context of halogenated organic carbonates, MOFs can act as effective heterogeneous catalysts for the chemical fixation of CO2 with epoxides. acs.org For instance, novel halogen-appended cadmium(II) MOFs have demonstrated high conversion rates (96–99%) of epichlorohydrin (B41342) to its corresponding cyclic carbonate. acs.org These reactions are typically carried out under mild conditions, such as at 1 bar of CO2 pressure and 65 °C, often in the presence of a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). acs.org The catalytic activity of these MOFs is attributed to the Lewis acidic metal centers that activate the epoxide ring, facilitating nucleophilic attack. acs.orgnorthwestern.edu

Zirconium-Doped Zeolitic Imidazolate Frameworks (Zr/ZIF-8)

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs with structures similar to zeolites. researchgate.net ZIF-8, in particular, has been explored for its catalytic properties. However, its thermal, chemical, and mechanical stability can be limiting for large-scale industrial use. researchgate.net To enhance its catalytic performance and stability, researchers have incorporated other metals, such as zirconium, into the ZIF-8 structure.

Zirconium-based MOFs have shown increased structural tailorability and have been applied in catalysis. mdpi.com The incorporation of zirconium into ZIF-8 (Zr/ZIF-8) has been shown to significantly improve its catalytic activity in the synthesis of chloromethyl ethylene (B1197577) carbonate from CO2 and epichlorohydrin under solvent-free conditions. researchgate.netmdpi.com The enhancement in catalytic activity is attributed to the modified acidity and basicity of the catalyst. researchgate.net

A comparative study between ZIF-8 and Zr/ZIF-8 demonstrated the superior performance of the zirconium-doped catalyst. mdpi.com Under optimal conditions, Zr/ZIF-8 achieved a 93% conversion of epichlorohydrin with 86% selectivity and a 76% yield of chloromethyl ethylene carbonate, outperforming the 77% conversion, 74% selectivity, and 52% yield obtained with ZIF-8 under the same conditions. researchgate.netmdpi.com

Table 1: Comparison of Catalytic Performance of ZIF-8 and Zr/ZIF-8 in the Synthesis of Chloromethyl Ethylene Carbonate

| Catalyst | Epichlorohydrin Conversion (%) | Chloromethyl Ethylene Carbonate Selectivity (%) | Chloromethyl Ethylene Carbonate Yield (%) |

| ZIF-8 | 77 | 74 | 52 |

| Zr/ZIF-8 | 93 | 86 | 76 |

Reaction Conditions: 10% (w/w) catalyst loading, 8-hour reaction time, 8 bar CO2 pressure, 350 rpm stirring speed. mdpi.com

Catalyst Reusability and Stability Studies

A crucial aspect of heterogeneous catalysis is the ability to reuse the catalyst over multiple reaction cycles without a significant loss of activity. Studies on MOF-based catalysts have shown promising results in this regard. For example, halogen-appended cadmium(II) MOFs used in the synthesis of cyclic carbonates from epichlorohydrin could be reused for up to four cycles without significant loss of activity or structural integrity. acs.org Similarly, other MOF catalysts have been shown to be recoverable by simple centrifugation and reusable for at least two cycles. researchgate.netpku.edu.cn

For Zr/ZIF-8, stability and reusability are also key advantages. The novel synthesis of Zr/ZIF-8 has been highlighted as a significant contribution to reinforcing the weaker stability of the parent ZIF-8 framework. researchgate.net The ability of these solid catalysts to be easily recovered and reused is a significant advantage for sustainable and cost-effective chemical processes. mdpi.com

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity compared to their heterogeneous counterparts. However, their separation from the product can be challenging.

Metal Complex Catalysts for CO2 Fixation

Metal complexes are widely used as homogeneous catalysts for the chemical fixation of CO2 into valuable chemicals, including cyclic carbonates. researchgate.netijsdr.org The mechanism typically involves the coordination of CO2 to a metal center, which activates the CO2 molecule for subsequent reaction. ijsdr.org

A variety of metal complexes, including those with Schiff base ligands, have been synthesized and evaluated for their catalytic activity in the cycloaddition of CO2 to epoxides. researchgate.net For instance, zinc(II) complexes with azo-containing Schiff base ligands have been shown to be effective catalysts. researchgate.net The catalytic performance can be further enhanced by using a binary catalytic system, such as the combination of the metal complex with an ionic liquid. researchgate.net These reactions often use the epoxide itself as both the substrate and the solvent. researchgate.net

The catalytic cycle for CO2 fixation using metal complexes generally involves the activation of the epoxide by the Lewis acidic metal center, followed by nucleophilic attack and subsequent reaction with CO2 to form the cyclic carbonate. northwestern.edursc.org

Organocatalysis in Carbonate Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in chemical synthesis. mdpi.com In the context of carbonate transformations, organocatalysts can offer a metal-free alternative to traditional catalytic systems. Chiral Lewis bases, for example, can catalyze asymmetric allylic substitutions of modified Morita-Baylis-Hillman (MBH) adducts, which can include carbonate functionalities. researchgate.netbohrium.com

These reactions allow for the construction of complex and densely functionalized chiral molecules with high levels of regio- and stereoselectivity. researchgate.net The mechanism often involves the formation of a chiral cationic intermediate through the addition of the organocatalyst to the MBH carbonate. acs.org This intermediate then reacts with a nucleophile to generate the final product. The field of organocatalysis continues to expand, offering sustainable and efficient routes for various chemical transformations. researchgate.net

Applications of Halogenated Carbonates in Advanced Chemical Synthesis

Intermediates in Fine Chemical Synthesis

The distinct chemical properties of halogenated carbonates make them ideal intermediates for the synthesis of complex, high-value molecules. They serve as reactive platforms for introducing specific functional groups, enabling the construction of sophisticated molecular architectures required for pharmaceuticals and other fine chemicals.

Precursors for Fluorinated Pharmaceutical Compounds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govacs.org Fluoroalkyl carbonates have been developed as highly reactive, safer, and more environmentally friendly alternatives to toxic precursors like phosgene (B1210022) for synthesizing pharmaceutical intermediates. kobe-u.ac.jpeurekalert.org

Researchers have successfully synthesized high yields of important pharmaceutical building blocks, such as carbamate (B1207046) and urea (B33335) derivatives, using fluoroalkyl carbonates. kobe-u.ac.jpeurekalert.org This method is noted for being safe, simple, fast, and energy-efficient, while also producing minimal waste. eurekalert.org The high reactivity of fluoroalkyl carbonates, compared to conventional reagents like diphenyl carbonate, makes them particularly advantageous. kobe-u.ac.jp Furthermore, their low boiling points and immiscibility with many liquids simplify the purification of the final products. kobe-u.ac.jp The synthesis of these valuable fluoroalkyl carbonates can be achieved in large quantities through safe and economical methods, such as the photo-on-demand process developed at Kobe University. kobe-u.ac.jp

Table 1: Advantages of Fluoroalkyl Carbonates in Pharmaceutical Synthesis

| Feature | Advantage | Source |

| Reactivity | High reactivity allows for efficient synthesis of intermediates. | kobe-u.ac.jp |

| Safety | Serves as a safer, less toxic alternative to phosgene. | kobe-u.ac.jpeurekalert.org |

| Efficiency | Enables high-yield synthesis in short reaction times with low energy input. | eurekalert.org |

| Purity | Low boiling point and immiscibility facilitate easy product purification. | kobe-u.ac.jp |

| Sustainability | Reduces waste products, contributing to greener chemical processes. | eurekalert.org |

Reagents for Prodrug Preparation

Prodrug design is a critical strategy for improving the physicochemical properties and therapeutic efficacy of pharmaceuticals. Halogenated compounds are central to this approach, where carbonate linkers are used to temporarily mask a drug's active functional group. This modification can enhance properties like water solubility and allow for targeted release of the active drug under specific physiological conditions.

A notable application involves the synthesis of carbonate-linked halogenated phenazine-quinone prodrugs. nih.govacs.orgnih.gov These prodrugs were designed to combat pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.orgnih.gov In this design, a potent halogenated phenazine (B1670421) (HP) antibacterial agent is connected via a carbonate linker to a quinone trigger. nih.govacs.org The quinone moiety targets the reductive environment inside bacteria for bioactivation, leading to the release of the active HP warhead. nih.govacs.org The inclusion of a polyethylene (B3416737) glycol (PEG) group on the quinone dramatically improves the water solubility of the prodrugs. nih.govacs.org

Research has shown that these carbonate-linked prodrugs exhibit good stability and achieve rapid release of the active drug upon reductive treatment. nih.govacs.orgnih.gov They have demonstrated potent antibacterial activities against several resistant bacterial strains. nih.govacs.orgnih.gov

Table 2: Characteristics of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs

| Characteristic | Finding | Significance | Source |

| Design | Halogenated phenazine linked to a quinone trigger via a carbonate group. | Targets the reductive cytoplasm of bacteria for activation. | nih.govacs.org |

| Solubility | A PEG group on the quinone significantly enhances water-solubility. | Improves formulation and potential for administration. | nih.govacs.org |

| Stability & Release | Good linker stability with rapid release of the active drug after reductive treatment. | Ensures the prodrug remains intact until it reaches the target, then releases the active agent efficiently. | nih.govacs.orgnih.gov |

| Activity | Potent antibacterial activity against MRSA, MRSE, and Enterococcus faecalis. | Demonstrates potential to address antibiotic-resistant infections. | nih.govacs.orgnih.gov |

Polymer Chemistry and Material Science

In the realm of polymer science, halogenated carbonates are valuable monomers for creating functional polymers with precisely controlled characteristics. The presence of the halogen atom provides a reactive handle for further chemical modification, opening pathways to advanced materials.

Monomers in Polymer Synthesis with Tailored Properties

Halogen-functional cyclic carbonates are particularly attractive as monomers because they allow for subsequent nucleophilic substitution reactions after polymerization. researchgate.net This post-polymerization modification capability enables the introduction of a wide variety of new functionalities onto the polymer backbone, allowing for the synthesis of materials with highly tailored properties for specific applications. researchgate.netdiva-portal.org

For example, 2-Chloroethyl methacrylate (B99206) (CEMA), a related functional monomer, features both a polymerizable methacrylate group and a reactive chloroethyl group. This dual functionality allows it to be a versatile building block. The vinyl group participates in polymerization, while the chloroethyl group serves as a site for grafting side chains, attaching bioactive molecules, or creating cross-linked networks after the polymer is formed. Similarly, the halogen on polymers derived from halogenated carbonates can be replaced to create new materials, such as by reacting them with sodium azide (B81097) (NaN₃) to introduce azido (B1232118) groups, which can then be used in click chemistry reactions. researchgate.net

Influence of Halogen Substituents on Polymer Characteristics

The incorporation of halogen substituents directly influences the physical and chemical properties of the resulting polymers. Research on chloro- and bromo-functional six-membered cyclic carbonate monomers has shown that their homopolymerization can yield semicrystalline polycarbonates. researchgate.net

A significant finding is that these materials exhibit a high tendency to crystallize, a property driven by the polar interactions of the halide functionalities. researchgate.net Even when these halogenated monomers are copolymerized with other monomers like trimethylene carbonate to form random copolymers, elements of semicrystallinity are still observed. researchgate.net The melting points of these polymers are influenced by the specific structure of the monomer backbone. For instance, polymers containing methyl moieties in the backbone had melting points in the 90–105 °C range, while those with ethyl moieties melted at higher temperatures, between 120–155 °C. researchgate.net This demonstrates that the halogen substituent plays a crucial role in dictating the polymer's thermal and structural characteristics.

Green Solvents and Reagents in Sustainable Processes

In the context of green chemistry, organic carbonates are recognized as environmentally benign solvents and reagents. rsc.orgunive.it Their low toxicity, high biodegradability, and the potential for sustainable production from feedstocks like carbon dioxide make them attractive alternatives to traditional, more hazardous chemicals. specificpolymers.comrsc.orgresearchgate.net

Organic carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), propylene (B89431) carbonate, and ethylene (B1197577) carbonate are increasingly used as green media in a wide range of applications, including organic synthesis and as electrolyte solvents. rsc.orgresearchgate.netrsc.org They are considered viable replacements for hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). merckmillipore.com DMC, for instance, is a non-toxic methylating reagent that can replace hazardous substances like methyl halides and dimethyl sulfate, avoiding the formation of undesirable inorganic salt by-products. nih.govkahedu.edu.in

The sustainability profile of organic carbonates is further enhanced by developing halogen-free synthesis processes, which avoid the use of halogen-based catalysts that can cause reactor corrosion and have a significant carbon footprint. researchgate.net The push towards greener chemical processes has spurred research into using organic carbonates not just as simple replacements, but as transformative tools for developing more sustainable industrial applications. rsc.org

Emerging Research Frontiers in Halogenated Methyl Carbonate Chemistry

Development of Novel Synthetic Pathways with Reduced Environmental Impact

The development of synthetic routes for asymmetric carbonates that minimize environmental impact is a primary goal in modern chemistry. For halogenated carbonates like 2-Chloroethyl methyl carbonate, research focuses on moving away from hazardous precursors such as phosgene (B1210022). While specific green synthesis pathways for this compound are not widely documented, progress in the broader field of carbonate synthesis points toward several promising methodologies.

One established method for creating similar compounds involves the reaction of an alcohol with a chloroformate in the presence of a base. For instance, the synthesis of 1-chloroethyl 2-methylbutyl carbonate is achieved by reacting 2-methyl-1-butanol (B89646) with 1-chloroethyl chloroformate. prepchem.com A potential pathway for this compound would analogously involve the reaction of 2-chloroethanol (B45725) with methyl chloroformate. wikipedia.orgwikipedia.org

Current research frontiers are centered on greener alternatives. Transesterification, which uses dialkyl carbonates like dimethyl carbonate (DMC) as starting materials, is a key phosgene-free route. mdpi.comrsc.org This approach, catalyzed by base catalysts, avoids chlorinated reagents and offers a more sustainable process. mdpi.com

Another significant area of research is the direct utilization of carbon dioxide (CO2) as a C1 feedstock. nih.gov The synthesis of asymmetrical organic carbonates from CO2, an alcohol, and a third reactant under ambient conditions represents a major advancement in carbon fixation and green synthesis. nih.gov While this has been demonstrated for other carbonates, its application to produce halogenated variants like this compound is a prospective research avenue.

A synthesis method for the related compound 2-chloroethyl methyl ether involves reacting ethylene (B1197577) glycol methyl ether with thionyl chloride, a process noted for its use of inexpensive and readily available raw materials. google.com Adapting such principles to carbonate synthesis could yield more economical and environmentally considerate production methods.

Table 1: Comparison of Synthetic Precursors

| Precursor | Environmental/Safety Concern | Greener Alternative |

|---|---|---|

| Phosgene | Highly toxic, corrosive | Dimethyl Carbonate, Carbon Dioxide |

| Chloroformates | Toxic, corrosive | Direct synthesis from alcohols |

| Toxic Solvents | Environmental pollution, health hazards | Solvent-free reactions, bio-based solvents |

Exploration of New Catalytic Systems for Efficient Transformations

Efficient synthesis and transformation of halogenated carbonates hinge on the development of advanced catalytic systems. Research is particularly active in the area of heterogeneous catalysts, which offer advantages in separation, reusability, and process simplification.

For the synthesis of asymmetric carbonates via transesterification, novel solid base catalysts are being explored. One such example is α-KMgPO4, a heterogeneous catalyst prepared from inexpensive metal salts. mdpi.com This catalyst has demonstrated high activity and selectivity in the transesterification of dimethyl carbonate with long-chain alcohols, completing reactions in minutes under optimal conditions. mdpi.com

Another class of catalysts being investigated is alumina-supported systems. For example, a series of Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts have been developed for the transesterification of dimethyl carbonate with ethanol (B145695). rsc.org These catalysts show high activity and, importantly, allow for the selective synthesis of either diethyl carbonate or methyl ethyl carbonate by simply adjusting the molar ratio of the reactants. rsc.org The stability of such catalysts over hundreds of hours of operation makes them promising for industrial applications.

The table below summarizes the performance of representative modern catalysts in related asymmetric carbonate synthesis, highlighting the efficiencies that could be targeted for this compound production.

Table 2: Performance of Heterogeneous Catalysts in Asymmetric Carbonate Synthesis

| Catalyst | Reaction | Reactant Conversion | Product Selectivity | Key Advantage |

|---|---|---|---|---|

| α-KMgPO4 | DMC + n-octanol | 97.5% | >99% | Rapid reaction time (10 min) |

| 14 wt% KATriz/Al2O3 | DMC + ethanol | >99% (ethanol) | 99% (EMC) | High stability (>500 h), tunable selectivity |

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational modeling has become an indispensable tool for accelerating chemical research. Techniques like Density Functional Theory (DFT) provide deep insights into reaction mechanisms, transition states, and molecular properties, guiding the rational design of new synthetic pathways and functional molecules.

While specific computational studies on this compound are limited, the application of these methods to the broader class of organic carbonates is well-established. For example, DFT calculations have been used to elucidate the reaction mechanism of transesterification on catalyst surfaces, explaining how the catalyst's basic sites promote the dissociation of alcohols and the subsequent carbonate formation. mdpi.com

For this compound, computational modeling could be employed to:

Predict Reactivity: Determine how the presence and position of the chlorine atom influence the electrophilicity of the carbonyl carbon and the lability of the alkyl groups. This would be crucial for understanding its behavior in nucleophilic substitution reactions.

Analyze Electrochemical Properties: In applications such as battery electrolytes, modeling can predict the reduction and oxidation potentials of the molecule. This helps in understanding how it would decompose at the electrode surface to form a stable Solid Electrolyte Interphase (SEI).

Optimize Reaction Conditions: By simulating reaction pathways with different catalysts and solvent systems, computational models can help identify the most energy-efficient conditions for synthesis, reducing the need for extensive empirical experimentation.

Study Phase Equilibria: Modeling vapor-liquid equilibrium data, as has been done for systems like CO2 with dimethyl carbonate, is vital for designing efficient separation and purification processes, particularly for greener methods involving supercritical fluids. bham.ac.ukresearchgate.net

Design of Halogenated Carbonates for Specialized Chemical Applications

The unique combination of a polar carbonate group and a halogen atom makes halogenated carbonates attractive for several specialized applications, most notably in energy storage. Although specific application data for this compound is scarce, its isomer, 1-Chloroethyl methyl carbonate, serves as a key example of the potential for this class of molecules.

Lithium-Ion Battery Electrolytes: Halogenated organic compounds are increasingly used as functional additives in the electrolytes of lithium-ion batteries. nih.gov The primary role of these additives is to participate in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the electrodes, particularly the anode. arborpharmchem.com

1-Chloroethyl methyl carbonate has been identified as a promising electrolyte additive that can significantly improve battery performance. arborpharmchem.com During the initial charging cycles, it decomposes on the anode surface to form a protective SEI layer. This layer is crucial for:

Enhancing Stability: It prevents the continuous decomposition of other electrolyte components. arborpharmchem.com

Improving Cycle Life: A stable SEI layer minimizes the loss of lithium inventory, allowing the battery to undergo more charge-discharge cycles without significant capacity degradation. arborpharmchem.com

Table 3: Benefits of Halogenated Carbonate Additives in Li-ion Batteries

| Performance Metric | Effect of Additive | Mechanism |

|---|---|---|

| Cycle Life | Enhanced | Formation of a stable SEI layer |

| Stability | Improved | Passivation of electrode surfaces |

| Reversible Capacity | Increased | Optimized SEI composition |

| Safety | Potentially Improved | Suppression of dendrite growth |

Functional Coatings and Materials: The carbonate group imparts good chemical and thermal stability. This makes halogenated carbonates potential building blocks or solvents for the synthesis of functional polymers and coating materials. arborpharmchem.com These materials could be designed to be corrosion-resistant and heat-resistant, finding use in demanding environments such as the aerospace, automotive, and electronics industries. arborpharmchem.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-chloroethyl methyl carbonate, and how can purity be ensured?

- Methodology : Synthesis typically involves the reaction of methyl chloroformate with 2-chloroethanol under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Maintaining low temperatures (0–5°C) to suppress side reactions like oligomerization.

- Purification via fractional distillation or column chromatography.

- Purity Validation : Confirm purity using gas chromatography (GC) or HPLC with UV detection. NMR spectroscopy (¹H/¹³C) is critical to verify the absence of unreacted starting materials or byproducts like bis(2-chloroethyl) carbonate .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Recommended Techniques :

- FT-IR : Identify carbonyl (C=O) stretching (~1750 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- NMR : ¹H NMR should show signals for the methyl group (δ ~3.8 ppm, singlet) and 2-chloroethyl protons (δ ~4.3–4.5 ppm, triplet).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 152 (M⁺) and fragments like [M-Cl]⁺.

Q. How should this compound be stored to prevent degradation?

- Best Practices :

- Store in amber glass containers under inert gas (argon/nitrogen) to avoid moisture and light-induced decomposition.

- Monitor stability via periodic GC analysis. If degradation occurs (e.g., hydrolysis to 2-chloroethanol), redistill or repurify using activated molecular sieves .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitutions?

- Theoretical Approaches :

- Ab Initio Calculations : Use methods like MP2 or CCSD(T) to model transition states for SN2 reactions at the chloroethyl group.

- DFT Studies : Analyze electronic effects (e.g., LUMO energy of the carbonyl carbon) to predict regioselectivity in reactions with amines or thiols.

Q. How can contradictory data on the compound’s toxicity be resolved?

- Data Reconciliation :

- Compare in vitro (e.g., Ames test) and in vivo (rodent studies) toxicity profiles. Discrepancies may arise from metabolic activation differences.

- Use LC-MS/MS to identify reactive intermediates (e.g., 2-chloroethyl carbamate) formed in biological matrices.

Q. What strategies optimize the selectivity of this compound in polymer crosslinking applications?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate crosslinking without side reactions.

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Kinetic Analysis : Monitor reaction progress via rheometry or GPC to determine optimal curing times.

Methodological Notes

- Synthesis Troubleshooting : If yields are low, verify the stoichiometry of 2-chloroethanol and methyl chloroformate (1:1.05 molar ratio) and ensure strict temperature control .

- Safety Protocols : Always handle in a fume hood with nitrile gloves; the compound is a suspected lachrymator and skin irritant .

- Data Reporting : Follow IUPAC guidelines for reporting spectral data and reaction conditions to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.